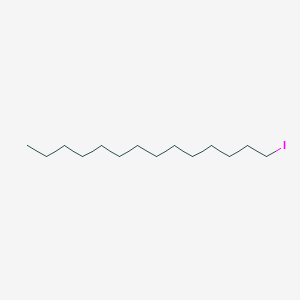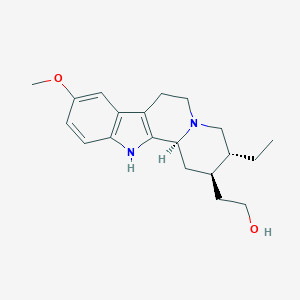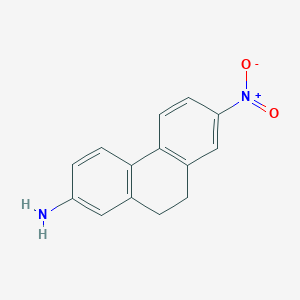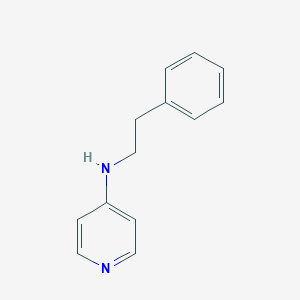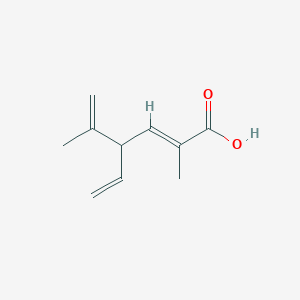
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid, also known as geranic acid, is a natural compound found in various plants such as lemongrass, rose oil, and ginger oil. It is a member of the family of unsaturated fatty acids and is widely used in the food, cosmetic, and pharmaceutical industries. Geranic acid has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid is not fully understood, but it is believed to involve several pathways. Geranic acid has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Geranic acid has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent or treat various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Geranic acid has also been found to have a positive effect on lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
Geranic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other natural compounds. It also has a wide range of biological activities, making it useful for studying various diseases and conditions. However, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its stability and purity can be affected by factors such as light and temperature, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid. One area of interest is its potential use as a natural preservative in the food and cosmetic industries. Geranic acid has been found to possess antimicrobial properties, which can help prevent the growth of harmful bacteria and fungi. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Geranic acid has been found to have a positive effect on cognitive function and memory, and may have potential as a therapeutic agent for these conditions. Finally, further research is needed to fully understand the mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid and its potential use in the treatment of cancer and other diseases.
Synthesemethoden
Geranic acid can be synthesized by several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid from plant materials by using solvents such as ethanol or hexane. Chemical synthesis involves the reaction of geraniol, a natural alcohol, with an oxidizing agent such as potassium permanganate or chromic acid.
Wissenschaftliche Forschungsanwendungen
Geranic acid has been extensively studied for its biological activities, including its antimicrobial, antioxidant, and anticancer properties. Studies have shown that (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid exhibits antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. In addition, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
17152-12-4 |
|---|---|
Produktname |
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(2E)-4-ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C10H14O2/c1-5-9(7(2)3)6-8(4)10(11)12/h5-6,9H,1-2H2,3-4H3,(H,11,12)/b8-6+ |
InChI-Schlüssel |
IVZCQNFSZAFCLM-SOFGYWHQSA-N |
Isomerische SMILES |
CC(=C)C(C=C)/C=C(\C)/C(=O)O |
SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
Kanonische SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



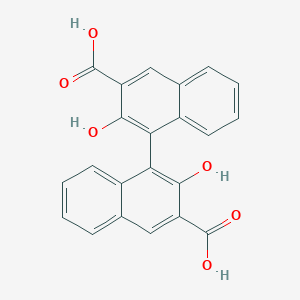
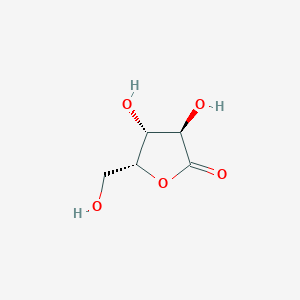
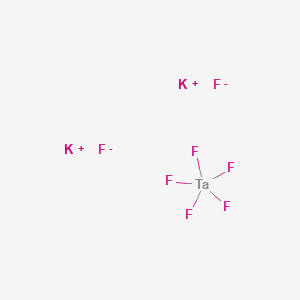
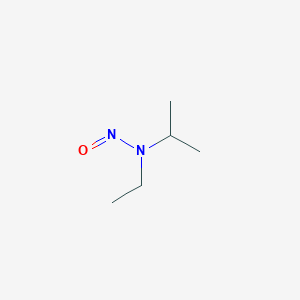

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
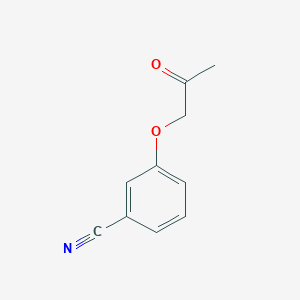
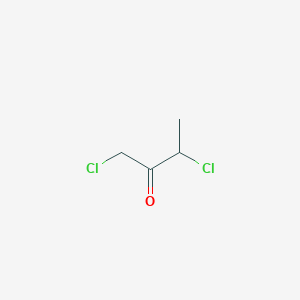
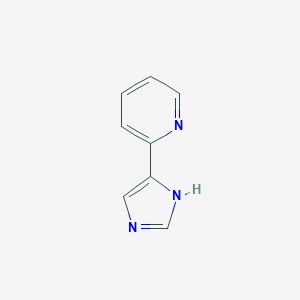
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
